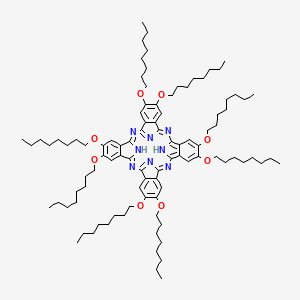
Biuret-15N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biuret-15N3 is a nitrogen-labeled derivative of biuret, a compound with the molecular formula H2N(CO)NH(CO)NH2. The “15N” indicates that the nitrogen atoms in the molecule are isotopically enriched with nitrogen-15, a stable isotope of nitrogen. This compound is primarily used in scientific research to study nitrogen metabolism and protein synthesis due to its isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
Biuret-15N3 can be synthesized by heating urea labeled with nitrogen-15 at approximately 180°C. The reaction involves the condensation of two molecules of urea to form biuret, with the release of ammonia. The reaction is as follows:
2H2N-CO-NH2→H2N-CO-NH-CO-NH2+NH3
Industrial Production Methods
While the industrial production of this compound is not as common as its laboratory synthesis, the process would involve similar steps but on a larger scale. The key challenge in industrial production is the efficient recovery and reuse of nitrogen-15, which is relatively expensive.
Chemical Reactions Analysis
Types of Reactions
Biuret-15N3 undergoes several types of chemical reactions, including:
Oxidation: Biuret can be oxidized to form cyanuric acid.
Reduction: Reduction of biuret can yield urea.
Substitution: Biuret can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
Oxidation: Cyanuric acid.
Reduction: Urea.
Substitution: Various substituted biuret derivatives depending on the nucleophile used.
Scientific Research Applications
Biuret-15N3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies of nitrogen metabolism and protein synthesis.
Biology: Employed in the study of nitrogen cycling in ecosystems.
Medicine: Utilized in metabolic studies to understand nitrogen utilization in the human body.
Industry: Applied in the development of fertilizers and in the study of protein content in agricultural products.
Mechanism of Action
The mechanism of action of Biuret-15N3 involves its incorporation into metabolic pathways where nitrogen is a key component. The nitrogen-15 isotope acts as a tracer, allowing researchers to track the movement and transformation of nitrogen within biological systems. This helps in understanding the molecular targets and pathways involved in nitrogen metabolism.
Comparison with Similar Compounds
Similar Compounds
Biuret-13C2: Labeled with carbon-13 instead of nitrogen-15.
Imidazole-15N2: Another nitrogen-15 labeled compound but with a different structure.
1,2,4-Triazole-15N3: Contains three nitrogen-15 atoms but has a triazole ring structure.
Uniqueness
Biuret-15N3 is unique due to its specific labeling with nitrogen-15, which makes it particularly useful for studies focused on nitrogen metabolism. Its structure allows it to participate in a variety of chemical reactions, making it versatile for different types of research.
Properties
Molecular Formula |
C2H5N3O2 |
|---|---|
Molecular Weight |
106.06 g/mol |
IUPAC Name |
(15N)azanylcarbonylurea |
InChI |
InChI=1S/C2H5N3O2/c3-1(6)5-2(4)7/h(H5,3,4,5,6,7)/i3+1,4+1,5+1 |
InChI Key |
OHJMTUPIZMNBFR-FRSWOAELSA-N |
Isomeric SMILES |
C(=O)([15NH2])[15NH]C(=O)[15NH2] |
Canonical SMILES |
C(=O)(N)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


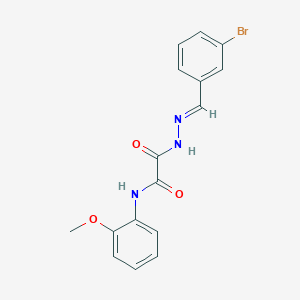
![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057527.png)

![5-({2-[Bis(2-pyridinylmethyl)amino]ethyl}amino)-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid diacetate](/img/structure/B12057537.png)
![4-{Dimethyl[3-(tetradecanoylamino)propyl]azaniumyl}butane-1-sulfonate](/img/structure/B12057544.png)
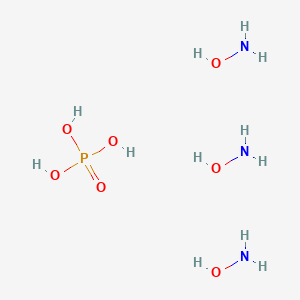
![2-(2,5-dimethylphenoxy)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12057558.png)
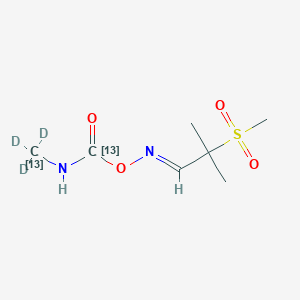
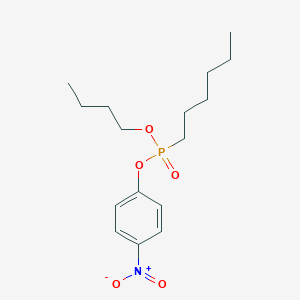
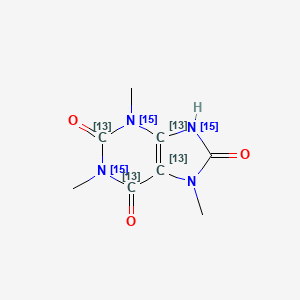
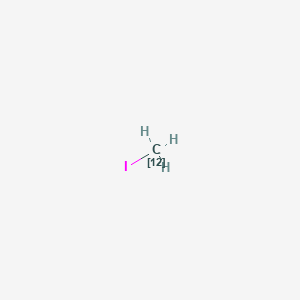
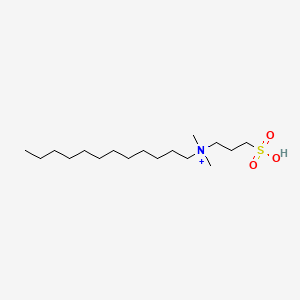
![3-(1,3-benzodioxol-5-yl)-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057589.png)
